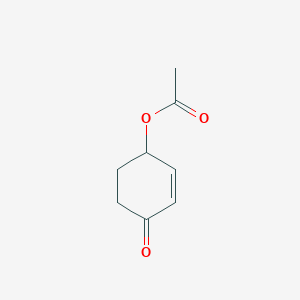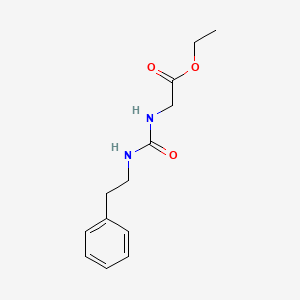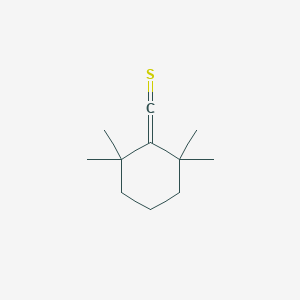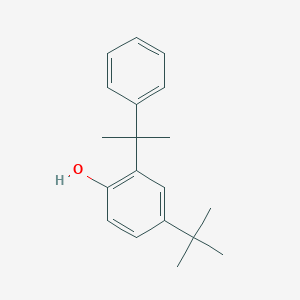
4-t-Butyl-2-(dimethylbenzyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-t-Butyl-2-(dimethylbenzyl)phenol is an organic compound with the molecular formula C28H34O. It is a phenolic compound characterized by the presence of a tert-butyl group and two dimethylbenzyl groups attached to the phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Butyl-2-(dimethylbenzyl)phenol typically involves the alkylation of phenol with tert-butyl and dimethylbenzyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of the tert-butyl group. The dimethylbenzyl groups can be introduced through Friedel-Crafts alkylation using appropriate benzyl halides and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to ensure the selective formation of the target compound.
Chemical Reactions Analysis
Types of Reactions
4-t-Butyl-2-(dimethylbenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
4-t-Butyl-2-(dimethylbenzyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its antihistaminic activity and potential therapeutic applications.
Industry: Utilized as a stabilizer in polymers and other materials to prevent oxidation and degradation.
Mechanism of Action
The mechanism of action of 4-t-Butyl-2-(dimethylbenzyl)phenol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
4-t-Butyl-2-(dimethylbenzyl)phenol can be compared with other similar compounds:
2,4-Di-tert-butylphenol: Similar antioxidant properties but lacks the dimethylbenzyl groups.
2,6-Di-tert-butyl-4-(dimethylbenzyl)phenol: Shares structural similarities but differs in the position of substituents.
4-sec-Butyl-2-(α-methylbenzyl)phenol: Another phenolic compound with different alkyl groups.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
52938-75-7 |
|---|---|
Molecular Formula |
C19H24O |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-tert-butyl-2-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C19H24O/c1-18(2,3)15-11-12-17(20)16(13-15)19(4,5)14-9-7-6-8-10-14/h6-13,20H,1-5H3 |
InChI Key |
PDOJSYBPSAIIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


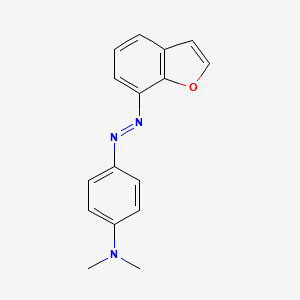
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
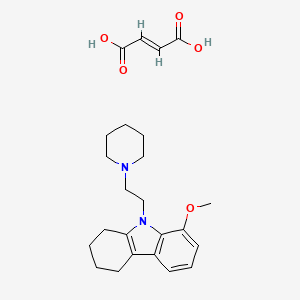


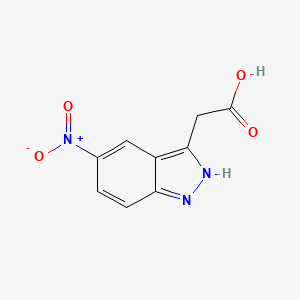
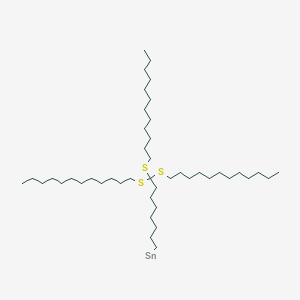
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
